molecular formula C6H5Cl B076840 Chlorobenzene-4-d1 CAS No. 13122-34-4

Chlorobenzene-4-d1

Cat. No. B076840
CAS RN: 13122-34-4
M. Wt: 113.56 g/mol
InChI Key: MVPPADPHJFYWMZ-MICDWDOJSA-N
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Description

Synthesis Analysis

The synthesis of Chlorobenzene-4-d1 and its isotopologues, like chlorobenzene-d5, has been investigated through methods such as resonance-enhanced multiphoton ionization spectroscopy. This approach aids in understanding the changes in vibrational modes due to isotopic substitution and forms the basis for studying its synthesis and properties (Andrejeva et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of chlorobenzene and its derivatives have been conducted using techniques like electron diffraction and nuclear magnetic resonance (NMR) data analysis. These studies reveal that the ring geometry of chlorobenzene is influenced by the chlorine substituent, causing distortions in bond lengths and angles, which are essential for understanding the structural implications of substituting hydrogen with deuterium (Cradock et al., 1990).

Chemical Reactions and Properties

Chlorobenzenes undergo reductive dechlorination under anaerobic conditions, a property explored in environmental science to understand the microbial transformation and degradation pathways of chlorinated compounds. This chemical reaction aspect is crucial for evaluating the environmental impact and degradation mechanisms of chlorobenzene derivatives (Adrian et al., 2000).

Physical Properties Analysis

The physical properties of chlorobenzene isotopologues, including their vibrational spectra and molecular dynamics, have been studied extensively. These investigations provide insights into the effects of isotopic substitution on the physical characteristics of the molecule, which are pivotal for applications in materials science and chemistry (Udayakumar et al., 2011).

Chemical Properties Analysis

Quantum chemical studies on chlorobenzene derivatives highlight the compound's structure, vibrational frequencies, and electronic properties. Such analyses, including density functional theory (DFT) calculations, offer profound insights into the chemical behavior and potential applications of this compound in understanding non-linear optical properties and electronic distributions (Arivazhagan & Meenakshi, 2011).

Scientific Research Applications

  • Chlorobenzene is widely used as an organic solvent or chemical intermediate and poses a potential risk to those who handle it. It is excreted mainly as mercapturic acids or glucuronate or sulfate-conjugates of chlorophenols or chlorocatechols when exposed to animals (Yoshida, Sunaga, & Hara, 1986).

  • Strain CBDB1, a bacterium capable of reductive dechlorination of chlorobenzenes, has been isolated. This demonstrates the potential for bioremediation of environments contaminated with chlorobenzenes (Adrian, Szewzyk, Wecke, & Görisch, 2000).

  • Bacillus pumilus strain KD131, capable of degrading chlorobenzene, has been isolated, indicating potential applications in the bioremediation of chlorobenzene-contaminated land (Zhang Chao-zheng, 2009).

  • Ex-situ bioremediation studies have shown that soil contaminated with chlorobenzene can be treated effectively using microbial consortia, with most chlorobenzenes being biodegraded (Guerin, 2008).

  • Electrochemical dechlorination of chlorobenzene compounds, such as DDT, has been studied at silver cathodes, indicating potential applications in pollutant removal (McGuire & Peters, 2014).

  • Chlorobenzene can be effectively sampled and quantified in the air using solid phase microextraction-gas chromatography mass spectrometry, which is critical for environmental monitoring (Sakhvidi, Bahrami, & Ghiasvand, 2017).

  • The oxidation of chlorobenzene with Fenton's reagent has been studied, showing potential for the degradation of chlorobenzene in contaminated environments (Sedlak & Andren, 1991).

Safety and Hazards

Chlorobenzenes, including Chlorobenzene-4-d1, should be handled with care. They should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. They should be used only outdoors or in a well-ventilated area .

Future Directions

Chlorobenzene pollution in soil and groundwater (CBsPSG) has become a severe problem due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes . Future research in this field may focus on unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies .

Mechanism of Action

Target of Action

Chlorobenzene-4-d1, a deuterium-labeled chlorobenzene, is primarily used in the determination of quadrupole coupling constants . The isotopologue is useful for measuring the anisotropic constant of the quadrupole coupling, which is determined by the relative orientation between the two quadrupoles .

Mode of Action

The toxic effects of chlorobenzene may be largely ascribed to the metabolic formation of the epoxides, chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide, which can bind to macromolecules . These epoxides are capable of binding to proteins, RNA, and DNA, demonstrating their interaction with these biological targets .

Biochemical Pathways

The metabolism of chlorobenzene begins with oxidation by the mixed functional oxidases of the cytochrome P450 system to yield chlorobenzene-3,4-epoxide and, to a lesser extent, chlorobenzene-2,3-epoxide and 3-chlorophenol . The epoxides are then converted enzymatically by the action of glutathione transfer . In strain XJJ-1, CB was metabolized to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .

Pharmacokinetics

Chlorobenzene, a related compound, is known to be taken up via the lungs and the gastrointestinal tract . Dermal absorption probably plays a less important role . In humans, chlorobenzene is excreted mainly in the urine in the form of the glucuronic acid and sulfate conjugates of 4-chlorocatechol and 4-chlorophenol .

Result of Action

The result of the action of this compound is the formation of quadrupole coupling constants . The isotopologue is useful for measuring the anisotropic constant of the quadrupole coupling . The metabolic formation of the epoxides, chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide, which can bind to macromolecules, is largely responsible for the toxic effects of chlorobenzene .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation efficiency of chlorobenzene was found to be 85.2% at 15 °C, and the strain could also degrade six other aromatic hydrocarbons . This suggests that temperature and the presence of other compounds can influence the action of this compound.

properties

IUPAC Name

1-chloro-4-deuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: How does the structure of Chlorobenzene-4-d1 allow researchers to study molecular motion in liquids?

A1: this compound is strategically deuterated, meaning a hydrogen atom is replaced with deuterium, a heavier isotope of hydrogen. This substitution distinguishes the C-D bond, allowing researchers to specifically track its rotational dynamics within the liquid using nuclear magnetic resonance (NMR) techniques. [, ]

Q2: What have researchers learned about this compound's behavior under pressure in liquids?

A2: Studies examining the pressure dependence of deuteron spin-lattice relaxation times in liquid this compound revealed a coupling between rotational and translational motions. [] This coupling is influenced by the shape and size of the molecule, with larger substituents on the benzene ring leading to a greater degree of coupling. This research helps scientists understand how molecular shape impacts movement within liquid environments.

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